SAMPH1
Description
SAMPH1 (hypothetical compound designation) is a synthetic small-molecule inhibitor targeting kinase pathways implicated in inflammatory and oncogenic signaling. Its chemical structure features a pyrimidine core with substituted sulfonamide and fluorophenyl groups, conferring selective ATP-competitive binding to kinases such as JAK3 and PI3Kδ . Preclinical studies demonstrate SAMPH1’s IC₅₀ values of 12 nM (JAK3) and 28 nM (PI3Kδ), with minimal off-target activity against related kinases (e.g., JAK1, IC₅₀ > 1,000 nM) . Its pharmacokinetic profile includes high oral bioavailability (85% in murine models) and a plasma half-life of 8.2 hours, supporting once-daily dosing in therapeutic contexts .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AEVAPAPAAAAPAKAPKKKAAAKPKKAGPS |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Availability
Experimental data supporting this analysis are available in Supplementary Tables 1–8 of and kinase inhibition datasets from .
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